
Oxazole-2-carbonitrile
Overview
Description
Oxazole-2-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom, with a nitrile group attached to the second carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of α-hydroxyketones with cyanamide under acidic conditions. Another method includes the reaction of 2-aminophenol with cyanogen bromide in the presence of a base. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming oxazole-2-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxazole-2-carboxylic acid, oxazole-2-amine, and various substituted oxazole derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Oxazole-2-carbonitrile serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of complex organic molecules and heterocyclic compounds. The cyano group present in this compound can undergo functionalization, enabling the synthesis of diverse derivatives with potential applications in drug discovery and material science.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | Various substituted oxazoles |
Cyclization | Forms larger heterocycles | Complex organic molecules |
Functional Group Modification | Alters the cyano group for further synthesis | Diverse target molecules |
Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests its utility in managing pain and inflammation by reducing prostaglandin production .
Case Study: COX-2 Inhibition
A study demonstrated that this compound effectively inhibits COX-2, leading to decreased inflammation in experimental models. This mechanism underlies its potential therapeutic applications in inflammatory diseases .
Pharmaceutical Development
This compound is a valuable building block for the development of new pharmaceuticals. Its structural versatility allows researchers to design compounds targeting specific biological pathways, enhancing drug efficacy. Ongoing studies focus on elucidating its pharmacokinetic properties, including absorption rates and metabolic pathways, which are critical for assessing its viability as a drug candidate .
Table 2: Pharmacological Properties of this compound
Property | Description |
---|---|
Antimicrobial Activity | Effective against various bacterial strains |
Anticancer Potential | Inhibits tumor growth in specific cancer models |
Anti-inflammatory Effects | Reduces inflammation through COX-2 inhibition |
Industrial Applications
In addition to its biological applications, this compound is utilized in the production of agrochemicals and dyes. Its role in material science includes the development of new polymers and coatings, leveraging its chemical properties for innovative industrial solutions .
Mechanism of Action
The mechanism of action of oxazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Oxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Thiazole-2-carbonitrile: Contains a sulfur atom instead of oxygen, which can alter its chemical and biological properties.
Isoxazole-2-carbonitrile: Has a different arrangement of the nitrogen and oxygen atoms, affecting its reactivity and biological activity.
Uniqueness
This compound is unique due to its specific arrangement of atoms and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules.
Biological Activity
Oxazole-2-carbonitrile, particularly in its benzo[d]this compound form, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. The following sections detail the compound's mechanisms of action, pharmacological properties, and relevant research findings.
Inhibition of Cyclooxygenase-2 (COX-2)
One of the primary mechanisms through which benzo[d]this compound exerts its biological effects is by inhibiting the enzyme COX-2. This enzyme is crucial in the inflammatory process as it catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound effectively reduces prostaglandin production, leading to decreased inflammation and pain signaling.
Pharmacological Properties
Anti-inflammatory Effects
Research indicates that benzo[d]this compound has significant anti-inflammatory properties. It has been shown to alleviate symptoms associated with inflammatory conditions by modulating the COX-2 pathway. The reduction in prostaglandin synthesis correlates with a decrease in inflammatory markers in various experimental models.
Antimicrobial Activity
Benzo[d]this compound also exhibits antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including E. coli and S. aureus. The compound's mechanism involves targeting microbial metabolic processes, leading to cell death .
Table 1: Biological Activities of Benzo[d]this compound
Activity Type | Description |
---|---|
COX-2 Inhibition | Reduces inflammation by inhibiting prostaglandin synthesis |
Antimicrobial | Effective against bacteria such as E. coli and S. aureus |
Anticancer | Exhibits cytotoxic effects against various human tumor cell lines |
Antiviral | Potential activity against viruses like hepatitis C |
Case Studies
-
Anti-inflammatory Study
A study demonstrated that administration of benzo[d]this compound in animal models resulted in a significant reduction in inflammatory markers compared to control groups. The dosage used was crucial, as lower doses showed beneficial effects without adverse reactions. -
Antimicrobial Efficacy
In vitro studies revealed that benzo[d]this compound had minimum inhibitory concentrations (MIC) effective against various pathogens. For instance, it showed an MIC of 1.6 µg/ml against Candida albicans, indicating potent antifungal activity . -
Cytotoxicity Against Cancer Cells
Research involving human cancer cell lines showed that benzo[d]this compound induces apoptosis in cancer cells through mitochondrial pathways. This effect was dose-dependent and highlighted the potential for developing anticancer therapies based on this compound .
Pharmacokinetics
The pharmacokinetic profile of benzo[d]this compound suggests favorable absorption characteristics with good oral bioavailability. Studies indicate that it has low blood-brain barrier permeability and minimal drug-drug interactions, making it a promising candidate for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Oxazole-2-carbonitrile, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions using precursors like cyanothioformamides or nitrile-containing intermediates. For example, iodine-DMSO-mediated conversion of N-arylcyanothioformamides (e.g., 3c : 5-(benzyloxy)benzo[d]this compound) provides a high-yield route . Key parameters for optimization include:
- Reagent selection : Use iodine-DMSO for mild oxidation conditions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Monitoring : Track reaction progress via TLC or HPLC to avoid over-oxidation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze NMR peaks for nitrile (δ ~113–114 ppm) and oxazole ring carbons (δ ~105–160 ppm) to confirm substituent effects .
- X-ray crystallography : Resolve bond angles (e.g., nitrile linearity: N–C≡N ~178.7°) and cyclization patterns (e.g., para-directing effects of alkoxy groups) .
- IR spectroscopy : Identify ν(C≡N) stretches near 2220–2240 cm to validate nitrile integrity .
Q. What experimental protocols ensure stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature control : Store at –20°C in amber vials to prevent photodegradation.
- Solvent compatibility : Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize hydrolysis.
- Periodic analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products over time .
Advanced Research Questions
Q. How can computational methods predict reactivity trends in this compound derivatives?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian 16) with experimental
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Reaction pathways : Simulate transition states for cyclization or substitution reactions using B3LYP/6-31G(d) basis sets.
- Substituent effects : Correlate Hammett σ values with experimental yields (e.g., electron-donating groups enhance para-cyclization) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Address discrepancies through:
- Standardized assays : Replicate experiments under identical conditions (e.g., cell lines, solvent controls).
- Data triangulation : Cross-reference bioactivity data with structural analogs (e.g., triazole-carbonitriles) to identify SAR outliers .
- Meta-analysis : Use tools like RevMan to statistically evaluate heterogeneity across studies (e.g., p-value thresholds, confidence intervals) .
Q. What strategies optimize this compound’s solubility for in vitro pharmacological studies?
- Methodological Answer : Employ solubility enhancement techniques:
- Co-solvent systems : Test binary mixtures (e.g., DMSO:PBS) while monitoring compound stability via UV-Vis spectroscopy.
- Micellar encapsulation : Use non-ionic surfactants (e.g., Tween-80) at concentrations below CMC to avoid cytotoxicity.
- pH adjustment : Assess solubility in buffered solutions (pH 2–9) to identify ionization-dependent trends .
Q. Data Analysis and Interpretation
Q. How to design a robust HPLC protocol for quantifying this compound in complex matrices?
- Methodological Answer :
- Column selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a guard column to prevent fouling.
- Mobile phase : Acetonitrile/water (60:40 v/v) + 0.1% TFA for sharp peak resolution.
- Detection : UV at 254 nm (ε ≈ 10,000 L·mol·cm) for nitrile absorption .
Q. What statistical approaches validate reproducibility in this compound synthesis?
- Methodological Answer : Apply ANOVA or t-tests to compare batch yields:
- Sample size : Use ≥3 independent replicates per condition.
- Outlier removal : Apply Grubbs’ test (α = 0.05) to exclude anomalous data.
- Control charts : Monitor RSD (%) for critical parameters (e.g., temperature, reaction time) .
Q. Ethical and Literature Practices
Q. How to conduct a systematic literature review on this compound’s applications?
- Methodological Answer : Follow PRISMA guidelines:
- Databases : Search PubMed, SciFinder, and Reaxys using Boolean terms (“this compound” AND “synthesis” OR “bioactivity”).
- Screening : Exclude non-peer-reviewed sources (e.g., patents, ) to ensure reliability .
- Data extraction : Tabulate key findings (e.g., yields, IC values) for meta-analysis .
Q. What ethical considerations apply when publishing conflicting data on this compound derivatives?
- Methodological Answer :
- Transparency : Disclose all experimental conditions (e.g., catalyst purity, solvent grades).
- Conflict declaration : Acknowledge funding sources and potential biases (e.g., industrial partnerships) .
- Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo for independent verification .
Properties
IUPAC Name |
1,3-oxazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-3-4-6-1-2-7-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAXDPHPSHEGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600193 | |
Record name | 1,3-Oxazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-60-3 | |
Record name | 1,3-Oxazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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